molecular formula C17H23N3O2 B5577153 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide

Cat. No.: B5577153
M. Wt: 301.4 g/mol
InChI Key: DXZMQRGBRSNFGL-UHFFFAOYSA-N
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Description

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-4-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.17902698 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity in Cardiac Research

The compound is notable for its role in cardiac electrophysiological research. A study explored various N-substituted imidazolylbenzamides for their potency in vitro, demonstrating that compounds with a 1H-imidazol-1-yl moiety, similar to the one , can be effective in producing class III electrophysiological activity. This is significant for the development of treatments for arrhythmias (Morgan et al., 1990).

Pharmacokinetics and Anti-Fibrosis Potential

In the realm of pharmacokinetics and anti-fibrosis, a derivative of this compound, specifically 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, has been investigated for its role as an ALK5 inhibitor. This compound showed promise in suppressing renal and hepatic fibrosis and had notable anti-metastatic effects in a breast cancer mouse model. Its pharmacokinetics revealed significant oral bioavailability and tissue distribution, particularly in the liver, kidneys, and lungs (Kim et al., 2008).

TNF-alpha Converting Enzyme Inhibition

A study highlighted the synthesis of novel ((2-substituted-1H-benzo[d]imidazol-1-yl)methyl)benzamides, which showed effectiveness as inhibitors of TNF-alpha Converting Enzyme (TACE). These compounds were observed to be potent in suppressing LPS-induced TNF-alpha in human whole blood and displayed excellent oral bioavailability (Ott et al., 2008).

Molecular Docking and Adsorption Studies

The compound and its derivatives are also studied in the context of molecular docking and adsorption. One study conducted conformational analysis and quantum descriptor analysis on imidazole derivatives, including interaction with graphene, highlighting their potential in various chemical applications (Kumar et al., 2020).

Anticorrosion and Antimicrobial Activities

Research on similar imidazole derivatives has explored their potential in anticorrosion and antimicrobial applications. For instance, imidazolium ionic liquids, a category under which our compound falls, have shown significant anticorrosion properties and antimicrobial activities, indicating their versatility in industrial and medical fields (Cai et al., 2012).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,22)8-6-13-4-3-5-14(10-13)16(21)19-9-7-15-11-18-12-20-15/h3-5,10-12,22H,6-9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZMQRGBRSNFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCCC2=CN=CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.